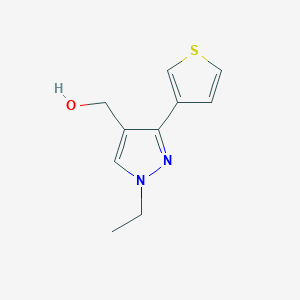

(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Übersicht

Beschreibung

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, more commonly known as ETPM, is a small organic molecule with a broad range of applications in industrial and scientific research. It is a member of the pyrazole family, which are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. ETPM has been studied extensively for its potential medicinal applications, as well as its use as a synthetic precursor for various organic compounds. In

Wissenschaftliche Forschungsanwendungen

Biologisch aktive Verbindungen

Thiophen-basierte Analoga, wie ETM, sind für eine wachsende Zahl von Wissenschaftlern als eine potenzielle Klasse biologisch aktiver Verbindungen von Interesse . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortgeschrittene Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .

Korrosionsschutzmittel

Thiophenderivate werden in der Industriechemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Sie können verwendet werden, um Metalle und andere Materialien vor Degradation durch Umwelteinflüsse zu schützen.

Organische Halbleiter

Thiophen-vermittelte Moleküle spielen eine prominente Rolle bei der Weiterentwicklung organischer Halbleiter . Diese Halbleiter werden in einer Vielzahl von elektronischen Geräten eingesetzt, darunter Transistoren, Solarzellen und Leuchtdioden.

Organische Feldeffekttransistoren (OFETs)

Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . OFETs sind eine Art von Transistor, der einen organischen Halbleiter in seinem Kanal verwendet.

Organische Leuchtdioden (OLEDs)

Thiophenderivate werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . OLEDs sind eine Art von Leuchtdiode (LED), bei der die emittierende elektrolumineszierende Schicht ein Film aus organischer Verbindung ist, der Licht als Reaktion auf einen elektrischen Strom emittiert.

Pharmakologische Eigenschaften

Moleküle mit dem Thiophenringsystem weisen viele pharmakologische Eigenschaften auf, wie z. B. Antikrebs-, Entzündungshemmende-, antimikrobielle-, Antihypertensive- und Antiatherosklerotische Eigenschaften .

Materialwissenschaftliche Anwendungen

Thiophenderivate finden breite Anwendung in der Materialwissenschaft . Sie werden bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.

Koordinationschemie

Thiophenderivate werden auch in der Koordinationschemie verwendet . Sie können als Liganden wirken, um Koordinationsverbindungen mit verschiedenen Metallen zu bilden.

Wirkmechanismus

The exact mechanism of action of ETPM is not well understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-cancer activity, which may be due to its ability to inhibit the growth of cancer cells.

Biochemical and Physiological Effects

Studies have shown that ETPM has a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties, as well as anti-cancer activity. Additionally, it has been shown to possess anti-microbial and anti-fungal properties, as well as the ability to inhibit the growth of certain bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using ETPM in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are also some limitations to its use. For example, it is not very stable and has a tendency to decompose in air. Additionally, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The potential future directions for ETPM include further research into its medicinal applications, as well as its use as a synthetic precursor for various organic compounds. Additionally, further research could be done to explore the potential of ETPM as an anti-cancer agent. Additionally, further research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. Finally, further research could be done to explore the potential of ETPM as an anti-microbial and anti-fungal agent.

Biochemische Analyse

Biochemical Properties

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known for its electron-rich nature, which allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the pyrazole ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modulating their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components . This inhibition can lead to reduced tumor invasion and metastasis in cancer models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . Prolonged exposure to this compound can lead to gradual degradation and the formation of metabolites that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGNIXWLVOADOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

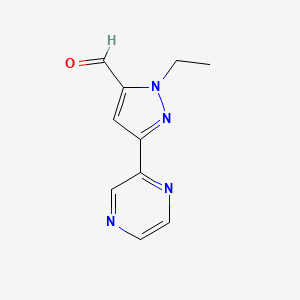

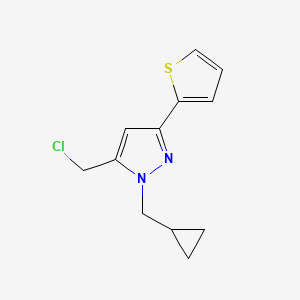

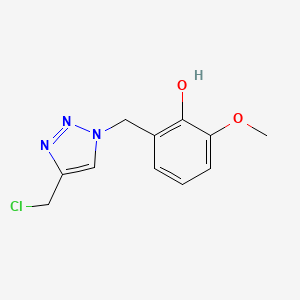

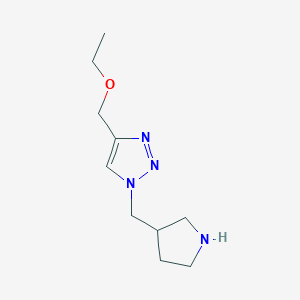

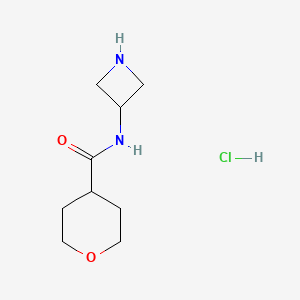

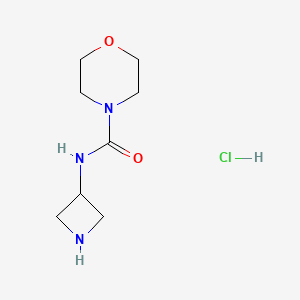

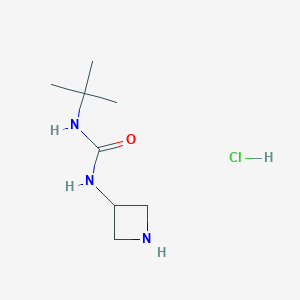

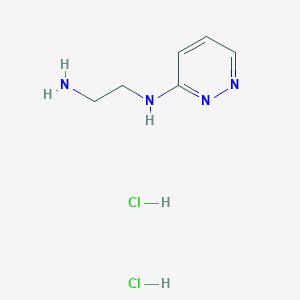

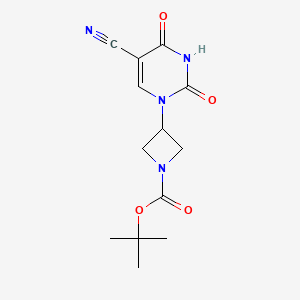

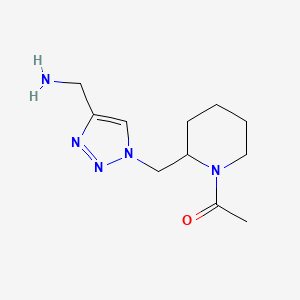

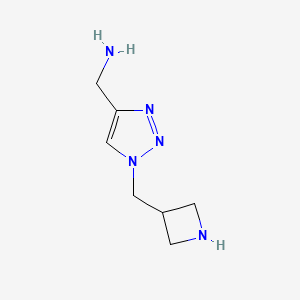

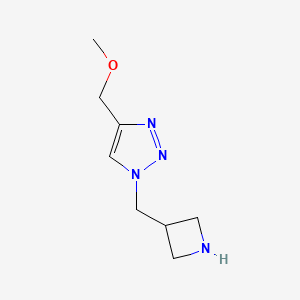

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.